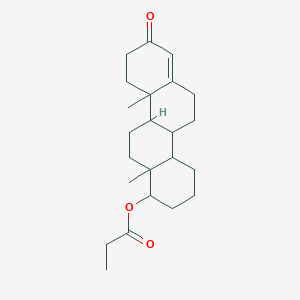
Homprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homprenorphine is an opioid analgesic belonging to the thebaine series. It was synthesized and assayed in 1967 but was never marketed . The compound has a molecular formula of C28H37NO4 and a molar mass of 451.607 g·mol−1 . This compound is known for its opioid receptor agonist activity, which contributes to its analgesic properties .
Preparation Methods
The synthesis of homprenorphine involves several steps, starting from thebaine, a naturally occurring alkaloid. The synthetic route includes the following key steps:
Cyclopropylmethylation: Thebaine undergoes cyclopropylmethylation to introduce the cyclopropylmethyl group.
Methoxylation: The compound is then methoxylated to add methoxy groups at specific positions.
Epoxidation: An epoxide ring is formed through an epoxidation reaction.
Hydroxylation: The final step involves hydroxylation to introduce a hydroxyl group.
Chemical Reactions Analysis
Homprenorphine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Homprenorphine serves as a model compound for studying opioid receptor interactions and the synthesis of opioid derivatives.
Biology: The compound is used in research to understand the biological effects of opioid receptor agonists.
Medicine: Although not marketed, this compound’s analgesic properties make it a subject of interest for developing new pain management therapies.
Mechanism of Action
Homprenorphine exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s high affinity for the mu-opioid receptor and its ability to activate these receptors contribute to its potent analgesic effects .
Comparison with Similar Compounds
Homprenorphine is similar to other opioid analgesics such as buprenorphine and hydromorphone. it is unique in its specific structural modifications and receptor binding properties. Similar compounds include:
Buprenorphine: A partial agonist at the mu-opioid receptor with a long duration of action.
Hydromorphone: An opioid agonist with strong analgesic effects.
Thebaine: The precursor to this compound, used in the synthesis of various opioid derivatives.
This compound’s uniqueness lies in its specific structural features and its synthesis from thebaine, which differentiates it from other opioids .
Properties
Molecular Formula |
C28H37NO4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(1R,2S,14R,15R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |
InChI |
InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3/t20?,21?,24-,25?,26-,27+,28-/m1/s1 |
InChI Key |
QRKTXOUBZSDKCE-DSTVXMOCSA-N |
Isomeric SMILES |
CCC(C)(C1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Canonical SMILES |
CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)




![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)
![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)

